2-Amino-5-bromo-4-methyl-3-nitropyridine
Overview
Description
2-Amino-5-bromo-4-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyridine, characterized by the presence of amino, bromo, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-4-methyl-3-nitropyridine can be synthesized through several methods. One common method involves the bromination of 2-amino-4-methyl-3-nitropyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Reduction: Hydrazine hydrate in the presence of a catalyst.
Condensation: Carbonyl compounds in the presence of acid or base catalysts.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 2-amino-5-bromo-4-methyl-3-aminopyridine.
Condensation: Formation of imines or amides depending on the reactants used.
Scientific Research Applications
2-Amino-5-bromo-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The bromine atom can also engage in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methyl-3-nitropyridine
- 2-Amino-5-bromo-3-nitropyridine
- 5-Bromo-2-methyl-3-nitropyridine
Uniqueness
2-Amino-5-bromo-4-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVGEPWMVKZPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428426 | |
Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-40-6 | |
Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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